molecular formula C11H12N2O3 B2500307 6-Isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 923690-37-3

6-Isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid

Cat. No. B2500307
CAS RN: 923690-37-3
M. Wt: 220.228
InChI Key: RILQHLKPPRZHAO-UHFFFAOYSA-N
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Description

Isoxazolopyridines are a class of heterocyclic compounds that have garnered interest due to their diverse biological activities. The compound "6-Isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid" falls within this category, although it is not directly mentioned in the provided papers. However, the papers do discuss various derivatives of isoxazolopyridines, which can provide insights into the chemical behavior and potential applications of the compound .

Synthesis Analysis

The synthesis of isoxazolopyridine derivatives often involves multi-step reactions, including methods such as 1,3-dipolar cycloaddition, Friedlander condensation, and reductions. For instance, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates provides a scaffold for creating highly functionalized isoxazolopyridines . Similarly, the reduction of 3-methylisoxazolo[4,5-c]pyridines with BH3:THF leads to different reduced products depending on the substitution pattern on the isoxazole ring . These methods could potentially be adapted for the synthesis of "6-Isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid" by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of isoxazolopyridines is characterized by the presence of a pyridine ring fused to an isoxazole ring. The substitution pattern on these rings, such as the presence of methyl, isopropyl, or other groups, can significantly influence the electronic properties and reactivity of the molecule. The papers discuss the structural characterization of these compounds using techniques like infrared (IR), Nuclear Magnetic Resonance (1H NMR), and Mass Spectrometry (MS) . These techniques would be essential in confirming the structure of "6-Isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid" after its synthesis.

Chemical Reactions Analysis

Isoxazolopyridines can undergo various chemical reactions, including dearomatization, cycloaddition, and nucleophilic addition, depending on the substituents present on the rings. For example, nitroisoxazolopyridines can react with C-nucleophiles and undergo [4+2]-cycloaddition reactions due to their electrophilic nature . These reactions are influenced by the nature of the substituent at the 6-position, which could be extrapolated to the reactivity of "6-Isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid" in the presence of various nucleophiles or during cycloaddition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazolopyridines, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of different substituents can affect these properties, which in turn can influence the compound's suitability for various applications, including medicinal chemistry. The antiproliferative activity of certain isoxazolopyridine derivatives against tumor cell lines suggests potential applications in cancer therapy . The specific properties of "6-Isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid" would need to be studied to assess its potential uses.

Scientific Research Applications

Combinatorial Chemistry

A study by Volochnyuk et al. (2010) developed a library of fused pyridine-4-carboxylic acids, including isoxazolo[5,4-b]pyridines. This library was generated through a Combes-type reaction, showing the potential of isoxazolo[5,4-b]pyridines in combinatorial transformations like amide coupling and esterification.

Synthesis and Reduction Studies

Research by Adembri et al. (1982) explored the reduction of 3-methylisoxazolo[4,5-c]pyridine, providing insights into the chemical behavior and potential applications in synthesizing related compounds.

Antiallergic Activity

A study by Nohara et al. (1985) reported the synthesis of compounds, including isoxazolo[5,4-b]pyridines, showing antiallergic activity. They noted that compounds with an isopropyl group displayed superior activity, highlighting the therapeutic potential of these compounds.

Auxin Activity

The synthesis of isoxazolo[5,4-b]pyridine-3-acetic acids and their auxin activity were studied by Abignente et al. (1975). This research contributes to understanding the agricultural applications of these compounds.

Heterocyclic Synthons

Yakovenko and Vovk (2021) developed approaches for synthesizing biologically active heterocyclic scaffolds, including isoxazolo[5,4-b]pyridines. This research underscores the role of these compounds in developing new pharmaceutical agents.

Supramolecular Synthons

Vishweshwar et al. (2002) analyzed the crystal structures of pyrazinic acids, including isoxazolo[5,4-b]pyridines. They explored the occurrence of supramolecular synthons, crucial for crystal engineering strategies.

properties

IUPAC Name

3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-5(2)8-4-7(11(14)15)9-6(3)13-16-10(9)12-8/h4-5H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RILQHLKPPRZHAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid

CAS RN

923690-37-3
Record name 3-methyl-6-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
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